Rocuronium is a nondepolarizing neuromuscular blocking agent widely used in clinical anesthesia. It is known for its rapid onset and intermediate duration of action, making it a suitable alternative to succinylcholine for rapid sequence intubation. Rocuronium's pharmacological profile is characterized by its minimal cardiovascular effects and its ability to be reversed with cholinesterase inhibitors3.
Rocuronium has been observed to have a direct relaxant effect on vascular smooth muscle. In isolated rat thoracic aorta studies, rocuronium was found to shift the cumulative concentration-effect curves of phenylephrine, a vasoconstrictor, to the right, indicating a relaxation effect on the smooth muscle. This suggests that rocuronium can directly cause relaxation of isolated vascular smooth muscles, which may contribute to its cardiovascular stability during anesthesia2.
Clinically, rocuronium is primarily used for facilitating tracheal intubation and providing skeletal muscle relaxation during surgery. Its rapid onset, comparable to succinylcholine, allows for good-to-excellent intubating conditions within 1 minute after administration at doses two times the ED95 (600 micrograms/kg). The duration of action is similar to that of vecuronium, with a shorter duration in children compared to adults. Rocuronium's stable cardiovascular profile and reversibility with cholinesterase inhibitors make it a valuable agent for rapid sequence intubation without significant delays in the recovery of neuromuscular function3.
17-Desacetyl Rocuronium is classified as a neuromuscular blocking agent and is primarily derived from the metabolism of Rocuronium. Rocuronium itself is an aminosteroid compound, which acts by blocking nicotinic acetylcholine receptors at the neuromuscular junction, thereby inhibiting muscle contraction. The chemical formula for 17-Desacetyl Rocuronium is with a molecular weight of approximately 567.64 g/mol .
The synthesis of 17-Desacetyl Rocuronium occurs naturally within the body as a metabolic process following the administration of Rocuronium. The primary pathway involves hepatic enzymes that catalyze the hydrolysis of Rocuronium to form this metabolite. The specific enzymatic reactions are not fully elucidated in the literature, but it is understood that cytochrome P450 enzymes play a significant role in this metabolic conversion .
The molecular structure of 17-Desacetyl Rocuronium can be described as follows:
The three-dimensional conformation and stereochemistry are critical for its interaction with acetylcholine receptors, although specific stereochemical data are less frequently reported compared to the parent compound .
17-Desacetyl Rocuronium primarily participates in metabolic reactions as it is formed from Rocuronium. Its interactions are largely limited to the pharmacokinetic processes in the liver, where it undergoes further metabolism or excretion. The metabolic pathway includes:
The pharmacological activity of 17-Desacetyl Rocuronium is significantly lower than that of Rocuronium, making it less relevant in therapeutic applications .
The mechanism of action for 17-Desacetyl Rocuronium follows that of its parent compound, albeit with reduced efficacy. It functions as an antagonist at the neuromuscular junction by binding to nicotinic acetylcholine receptors, preventing acetylcholine from eliciting muscle contraction.
Key physical and chemical properties of 17-Desacetyl Rocuronium include:
While primarily a metabolite, understanding 17-Desacetyl Rocuronium has implications in clinical pharmacology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3